molecular formula C8H7NO3 B1279727 5-Methyl-2-nitrobenzaldehyde CAS No. 5858-28-6

5-Methyl-2-nitrobenzaldehyde

Cat. No.: B1279727
CAS No.: 5858-28-6
M. Wt: 165.15 g/mol
InChI Key: SKQIOXLCRQVPAT-UHFFFAOYSA-N
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Description

5-Methyl-2-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group at the 5-position and a nitro group at the 2-position. This compound is known for its pale yellow crystalline appearance and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-2-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 5-methylbenzaldehyde using a mixture of nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of the desired nitro compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of 5-methyl-2-nitrotoluene. This process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield the desired aldehyde .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-nitrobenzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Scientific Research Applications

5-Methyl-2-nitrobenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-nitrobenzaldehyde primarily involves its reactivity due to the presence of the nitro and aldehyde groups. The nitro group is electron-withdrawing, making the aldehyde carbon more electrophilic and susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize complex molecules .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2-nitrobenzaldehyde is unique due to the combination of the nitro and aldehyde functional groups, which confer distinct reactivity patterns. The presence of the methyl group at the 5-position also influences its chemical behavior and applications compared to its analogs .

Properties

IUPAC Name

5-methyl-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQIOXLCRQVPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473041
Record name 5-Methyl-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5858-28-6
Record name 5-Methyl-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-nitrobenzaldehyde
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Synthesis routes and methods I

Procedure details

Pyridinium chlorochromate (25.0 g, 116 mmol) was added to methylene chloride (65 ml) while stirring, and then thereto was added 5-methyl-2-nitrobenzyl alcohol (12.9 g, 77.3 mmol). The mixture was stirred at room temperature for 15 hours, and diethyl ether (155 ml) was added. The ether layer was removed by decantation. Diethyl ether (30 ml) was added to the residue, and the ether layer was removed by decantation (3 times). The ether layers were combined, and passed through 15.5 g of silica gel. The obtained solution was concentrated, and subjected to flash chromatography on silica gel using a mixed solvent of hexane/ethyl acetate (8:1), whereby 10.6 g of 5-methyl-2-nitrobenzaldehyde was obtained.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
155 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dissolve (5-methyl-2-nitrophenyl)methanol (10 g, 59.88 mmol) in dichloromethane (210 mL). Add 3 Å molecular sieves (54 g) and pyridinium dichromate (22.53 g, 59.88 mmol). Stir at room temperature for 6 hours. Pass the crude reaction mixture through a short silica gel column, and remove under reduced pressure. Purification of the residue by flash chromatography (silica gel, 10-20% ethyl acetate:hexane) gives 7.84 g (79%) of title compound as colorless oil. 1H NMR (CDCl3) δ 10.41 (m, 1H), 8.02 (m, 1H), 7.69 (s, 1H), 7.53 (d, 1H), 2.51 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
22.53 g
Type
reactant
Reaction Step Two
Yield
79%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of 3-methyl-6-nitrobenzylalcohol (10 g, 59.8 mmol) and manganese dioxide (80 g) in dichloromethane (100 mL) was stirred for 9 h and passed through a celite short column. The eluent was concentrated and the residue was purified by silica gel column chromatography with 8:1 hexane/ethyl acetate to give 8.25 g of the title compound (84%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
catalyst
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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